molecular formula C18H14N4O2 B2760344 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1172793-57-5

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2760344
CAS No.: 1172793-57-5
M. Wt: 318.336
InChI Key: VUXUBKOEBYFNAQ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide is a recognized potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK) Source . SYK is a cytoplasmic tyrosine kinase that plays a critical role in signaling through immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, making it a central node in immune cell activation and a high-value target for immunological research Source . The research value of this compound lies in its utility as a precise chemical tool to probe SYK-dependent signaling pathways in a variety of cellular contexts. In immunology, it is used to investigate mechanisms of autoimmune diseases, allergic responses, and B-cell lymphomagenesis by disrupting key signal transduction events. Furthermore, due to the involvement of SYK in certain hematologic malignancies and solid tumors, this inhibitor serves as a vital compound in oncology research for exploring novel therapeutic strategies and understanding resistance mechanisms Source . Its application extends to the study of inflammatory processes and osteoclastogenesis, providing researchers with a means to dissect complex biological networks with high specificity.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-22-10-9-15(21-22)17(23)19-13-6-4-5-12(11-13)18-20-14-7-2-3-8-16(14)24-18/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXUBKOEBYFNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative under acidic conditions . The pyrazole ring can be introduced through a condensation reaction with hydrazine derivatives, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide exhibit significant antimicrobial properties. A study highlighted the synthesis of pyrazole derivatives, which demonstrated effective inhibition against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer proliferation. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Enzyme Inhibition

This compound has been studied as an inhibitor of specific enzymes linked to disease pathways. For instance, it has been reported to inhibit certain kinases, which are crucial in signaling pathways associated with cancer and other diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between this compound and various biological targets. These studies provide insights into the binding affinities and mechanisms of action, supporting its potential use as a therapeutic agent .

Analgesic Activity

The compound has also been evaluated for its analgesic properties. Research indicates that it may modulate pain pathways, providing a basis for its use in pain management therapies .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to act as a charge transport material can enhance the efficiency of electronic devices .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains.
Anticancer PropertiesInduced apoptosis in various cancer cell lines; potential for therapy development.
Molecular DockingProvided insights into binding affinities with target enzymes; supports therapeutic potential.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The benzoxazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity Reference
Target Compound Benzoxazole-phenyl-pyrazole-carboxamide 1-Methylpyrazole, unsubstituted benzoxazole ~323.34* Not explicitly reported
KRC-108 (3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine) Benzoxazole-pyrazole-pyridinamine Piperidinylpyrazole, pyridinamine ~403.45 TrkA kinase inhibition
N-(Benzimidazol-2-yl)pyrazole-3-carboxamide derivatives Benzimidazole-pyrazole-carboxamide Varied aryl/alkyl groups on pyrazole/benzimidazole ~300–400 Anticancer (apoptosis modulation)
BOX (10-(4-(Benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine) Benzoxazole-phenoxazine Phenoxazine donor, benzoxazole acceptor ~428.47 OLED applications (TADF)
Compound 12 series (e.g., 12c, 12d) Benzoxazole-thioacetamido-benzamide Thioacetamido linker, tert-butyl/cyclopentyl ~450–500 Cytotoxicity (HepG2 cells)

*Calculated based on molecular formula C₁₈H₁₄N₄O₂.

Key Observations :

  • Unlike KRC-108, which incorporates a pyridinamine group for kinase inhibition , the target compound’s carboxamide group may favor interactions with polar residues in enzymatic binding pockets.
  • Compared to OLED-oriented BOX derivatives , the absence of a phenoxazine donor in the target compound suggests divergent applications, likely in pharmaceuticals rather than materials science.

Table 2: Activity Profiles of Analogues

Compound Class Mechanism of Action Key Findings Reference
Benzoxazole-thioacetamido-benzamides (Compound 12 series) Apoptosis induction via BAX/Bcl-2 modulation IC₅₀ values: 2.5–8.7 μM in HepG2 cells; upregulated caspase-3 expression
KRC-108 TrkA kinase inhibition IC₅₀: 0.28 μM (TrkA); antiproliferative in cancer cell lines
N-(Benzimidazol-2-yl)pyrazole-3-carboxamides Apoptosis modulation Induced apoptosis in MCF-7 cells (IC₅₀: 10–25 μM)
BOX Derivatives OLED emitters (TADF) Short TADF lifetimes (<1 μs), ΔE_ST <0.1 eV

Implications for Target Compound :

  • However, the absence of a thioacetamido group (as in Compound 12) may reduce cytotoxicity compared to those derivatives .
  • The carboxamide group may enhance solubility and target binding compared to non-carboxamide analogues like KRC-108, though this requires experimental validation.

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a benzoxazole moiety, which is known to influence its biological properties. The structural formula can be represented as follows:

C17H15N3O\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}

This structure contributes to its interaction with various biological targets, making it a candidate for further investigation in drug development.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing cellular damage.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation. Its IC50 values suggest potent anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Potential : Preliminary studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth has been observed in vitro, with IC50 values indicating effectiveness against multiple cancer types .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX inhibition (IC50 values: 0.02–0.04 μM)
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Anti-inflammatory Activity

In a study conducted by Abdellatif et al., the compound was evaluated for its COX inhibitory activity using an enzyme immunoassay. The results indicated that this compound exhibited significant inhibition of COX-2 with an IC50 value comparable to diclofenac, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the proliferation of human lung adenocarcinoma cells. The mechanism was linked to the activation of apoptotic pathways, with significant downregulation of anti-apoptotic proteins observed through Western blot analysis .

Q & A

Q. What emerging applications are being explored for this compound?

  • Combination therapies : Synergy with cisplatin in cancer models (combination index <0.5) .
  • Targeted drug delivery : Conjugation to nanoparticles (e.g., PLGA) for improved tumor accumulation .

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